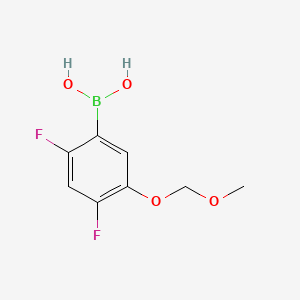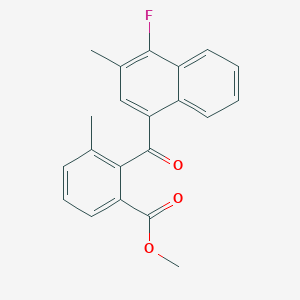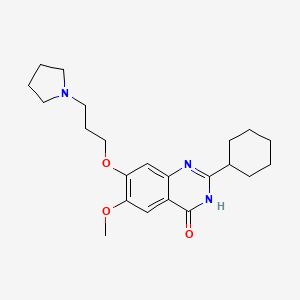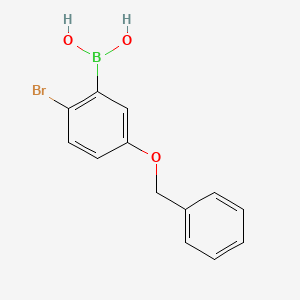![molecular formula C7H7N3O B14019024 [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol is a heterocyclic compound that belongs to the triazolopyridine family. . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methanol group attached to the sixth position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good-to-excellent yields and demonstrates a broad substrate scope . Another method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the oxidative cyclization methods suggest that these could be adapted for larger-scale production.
化学反应分析
Types of Reactions
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
作用机制
The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cell growth and induction of apoptosis.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-A]pyridine-3-amine: This compound has similar structural features and exhibits comparable biological activities.
[1,2,4]Triazolo[1,5-A]pyridine: Another member of the triazolopyridine family, known for its medicinal properties.
[1,2,3]Triazolo[4,5-B]pyridine:
Uniqueness
What sets [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methanol group at the sixth position of the pyridine ring enhances its reactivity and potential for further functionalization.
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-2-7-9-8-5-10(7)3-6/h1-3,5,11H,4H2 |
InChI 键 |
MMIHNLZYGSPHSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NN=CN2C=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


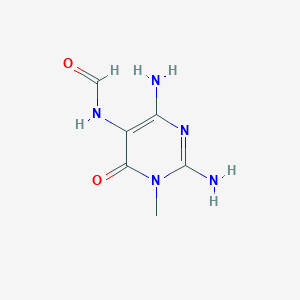
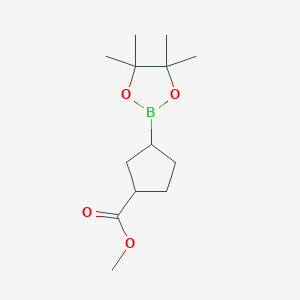

![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

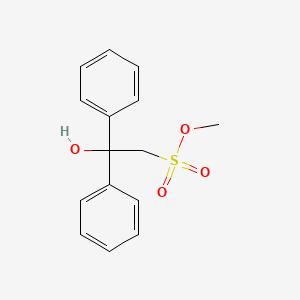
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)


